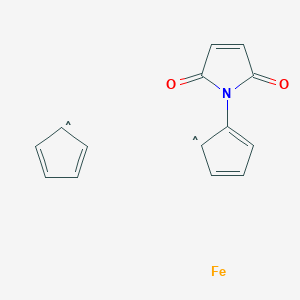

cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-ylpyrrole-2,5-dione;iron(2+)

Description

Properties

CAS No. |

96483-68-0 |

|---|---|

Molecular Formula |

C14H11FeNO2 |

Molecular Weight |

281.09 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-ylpyrrole-2,5-dione;iron(2+) |

InChI |

InChI=1S/C9H6NO2.C5H5.Fe/c11-8-5-6-9(12)10(8)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H;/q2*-1;+2 |

InChI Key |

XYELDOQWKYXCSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[CH]C=C1.C1=C[CH]C(=C1)N2C(=O)C=CC2=O.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Ferrocenyl Maleimide Architectures

Direct Synthetic Routes to N-(Ferrocenyl)maleimide Core Structures

The construction of the fundamental N-(ferrocenyl)maleimide framework can be achieved through several direct synthetic strategies, primarily involving the coupling of ferrocene-containing precursors with maleimide (B117702) derivatives.

The direct synthesis of N-(ferrocenyl)maleimide involves the reaction of an appropriate ferrocene (B1249389) precursor with a maleimide precursor. A common approach is the condensation reaction between aminoferrocene and maleic anhydride (B1165640), followed by cyclization to form the imide ring. This method provides a straightforward entry to the core N-(ferrocenyl)maleimide structure. Variations of this approach might involve the use of ferrocenecarboxylic acid and an amino-functionalized maleimide, often facilitated by coupling agents. For instance, N-analineferrocenylamide has been synthesized from ferrocenecarboxylic acid and p-phenylenediamine (B122844) using 3-(ethyliminomethyleneamino)-N,N-dimethylpropan-1-amine (EDC) as a coupling agent, demonstrating a simple one-pot reaction with good yield. analis.com.my

Another strategy involves the reaction of ferrocenecarboxamide (B1143370) with acyl chlorides. For example, the reaction of ferrocenecarboxamide with acetyl chloride or ferrocenecarbonyl chloride can yield N-acylferrocenecarboxamides, which are structurally related to maleimides. nih.gov These methods highlight the versatility of ferrocene derivatives in forming imide and amide linkages.

Analogues of N-(ferrocenyl)maleimide, such as N-(2-ferrocenylethyl)maleimide (FEM), have been synthesized and are particularly useful as derivatizing agents for thiol-containing molecules. nih.govnih.gov The synthesis of FEM typically involves the reaction of 2-ferrocenylethylamine (B1232078) with maleic anhydride to form the corresponding maleamic acid, which is then cyclized to the maleimide. This analogue has been effectively used for the precolumn derivatization of thiol compounds in high-performance liquid chromatography. nih.gov The derivatization reaction with thiols is generally rapid, often completing within five minutes under appropriate conditions. nih.govresearchgate.net

| Compound | Precursors | Key Features of Synthesis | Reference |

| N-(ferrocenyl)maleimide | Aminoferrocene, Maleic Anhydride | Direct condensation and cyclization | nih.gov |

| N-analineferrocenylamide | Ferrocenecarboxylic acid, p-phenylenediamine | EDC coupling, one-pot reaction | analis.com.my |

| N-(2-ferrocenylethyl)maleimide (FEM) | 2-ferrocenylethylamine, Maleic Anhydride | Two-step synthesis via maleamic acid intermediate | nih.gov |

Advanced Functionalization and Coupling Strategies

Beyond the direct synthesis of the core structure, advanced methodologies have been developed to introduce the ferrocenyl group onto maleimide scaffolds or to further derivatize the N-(ferrocenyl)maleimide architecture.

Organometallic cross-coupling reactions provide a powerful tool for the synthesis of ferrocenyl-substituted maleimides. For instance, the Negishi C-C cross-coupling protocol has been successfully employed to synthesize 3-ferrocenyl-N-methylmaleimide, 3-bromo-4-ferrocenyl-N-methylmaleimide, and 3,4-diferrocenyl-N-methylmaleimide from 2,5-dibromo-N-methyl-1H-pyrrole. researchgate.net This approach allows for the precise introduction of ferrocenyl groups onto the maleimide ring.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have also been utilized to synthesize ferrocenyl derivatives, indicating their potential applicability for the synthesis of complex ferrocenylmaleimides. nih.gov Similarly, palladium and copper-catalyzed reactions have been used to create novel ferrocene-benzofuran hybrids, showcasing the broad utility of these catalytic systems in ferrocene chemistry. mdpi.com

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a sustainable and efficient alternative to traditional solvent-based synthesis. nih.govorganic-chemistry.org This approach can lead to shorter reaction times, milder conditions, and reduced waste. organic-chemistry.org While specific examples of the mechanochemical synthesis of N-(ferrocenyl)maleimide are not extensively detailed in the provided results, the principles of mechanochemistry have been successfully applied to the synthesis of various amides and imides. organic-chemistry.org This suggests that a solvent-free, ball-milling approach could be a viable and environmentally friendly route for the synthesis of ferrocenylmaleimides from appropriate ferrocene and maleimide precursors. The use of reactive extrusion, which combines flow chemistry and mechanochemistry, is another promising solvent-free method for synthesizing molecules continuously. youtube.com

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of ferrocene. rsc.org This method allows for the formation of C-C and C-heteroatom bonds directly from C-H bonds, offering an atom- and step-economical approach to ferrocene derivatives. rsc.org For example, a 1,3-dipolar cycloaddition reaction between an azomethine ylide (generated in situ from an α-amino acid ester and a ferrocene-functionalized carbaldehyde) and an N-substituted maleimide can produce ferrocene-substituted pyrrolidine (B122466) systems. nih.gov

Recent advancements have also demonstrated the native carboxylate-assisted, palladium/norbornene-mediated C(3)-arylation of ferrocene carboxylic acids, showcasing the potential for highly regiospecific distal C-H functionalization. chemrxiv.org While not directly applied to N-substituted maleimides in the provided context, these C-H activation strategies could potentially be adapted to directly couple ferrocene with maleimide derivatives in a controlled and regiospecific manner.

| Strategy | Description | Example Reaction | Reference |

| Organometallic Coupling | Use of transition metal catalysts to form C-C bonds between ferrocene and maleimide precursors. | Negishi coupling of a brominated N-methylmaleimide with a ferrocenylzinc reagent. | researchgate.net |

| Mechanosynthesis | Solvent-free synthesis using mechanical force (e.g., ball milling) to drive the reaction. | Potential synthesis of N-(ferrocenyl)maleimide from solid-state precursors. | nih.govorganic-chemistry.org |

| C-H Activation | Direct functionalization of a ferrocene C-H bond with a maleimide derivative, often catalyzed by a transition metal. | 1,3-dipolar cycloaddition of an azomethine ylide with an N-substituted maleimide. | nih.gov |

Synthesis of N-(Ferrocenyl)maleimide Containing Polymeric Structures

The incorporation of the N-(ferrocenyl)maleimide moiety into polymeric architectures has been approached through various synthetic methodologies. These strategies aim to leverage the unique electrochemical properties of ferrocene and the reactive nature of the maleimide group to create functional materials. The primary methods involve controlled radical polymerization techniques to produce well-defined polymers with terminal maleimide groups and polycondensation or copolymerization reactions to integrate the ferrocenyl-maleimide structure into the polymer backbone or as pendant groups.

Strategies for Maleimide End-Functionalized Polymer Synthesis (e.g., Reversible Addition−Fragmentation Chain Transfer (RAFT) Polymerization)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a robust technique for synthesizing polymers with controlled molecular weights, low dispersity, and high end-group fidelity. semanticscholar.org This method is particularly suitable for creating maleimide end-functionalized polymers, which can subsequently be conjugated with other molecules, such as thiols, via Michael addition. The maleimide group is categorized as a "More Activated Monomer" (MAM), making it amenable to control by RAFT agents like aromatic dithioesters and trithiocarbonates. semanticscholar.org

The general strategy involves using a RAFT agent that can be converted into a maleimide group after polymerization or by using an initiator or chain transfer agent that already contains the maleimide functionality. While direct RAFT polymerization of N-(ferrocenyl)maleimide itself is not extensively detailed, the principles can be inferred from the polymerization of analogous structures like N-phenylmaleimide (N-PMI). nih.gov

In a typical RAFT copolymerization, a monomer such as styrene (B11656) can be polymerized with a maleimide derivative in the presence of a suitable chain transfer agent (CTA) and an initiator. nih.gov For instance, the RAFT copolymerization of N-phenylmaleimide and styrene has been successfully carried out using 2-cyanoprop-2-yl dithiobenzoate (CPDB) as the CTA. nih.govrsc.org The process is typically conducted in a solvent like toluene (B28343) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) at a controlled temperature. nih.govrsc.org The use of HFIP as a solvent was found to increase the polymerization rate and slightly alter the alternating tendency of the copolymerization due to hydrogen bonding interactions with the maleimide monomer. nih.gov

The controlled nature of RAFT polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.5). rsc.org This control is crucial for applications where well-defined polymer architectures are required.

Table 1: RAFT Copolymerization of N-Phenylmaleimide (N-PMI) and Styrene (St) in Different Solvents nih.gov

| Solvent | Time (h) | Conversion (%) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |

| Toluene | 12 | 19.3 | 4800 | 1.29 |

| Toluene | 24 | 33.7 | 8100 | 1.28 |

| Toluene | 48 | 58.9 | 14200 | 1.29 |

| HFIP | 1 | 25.1 | 6300 | 1.26 |

| HFIP | 2 | 44.3 | 10800 | 1.29 |

| HFIP | 4 | 74.2 | 18100 | 1.35 |

Conditions: [N-PMI]₀/[St]₀/[CTA]₀/[AIBN]₀ = 250/250/2/1 at 40 °C.

Electrochemical Behavior and Electron Transfer Dynamics of N Ferrocenyl Maleimide Systems

Fundamental Redox Properties of the Ferrocenyl Moiety in N-(Ferrocenyl)maleimides

The core electrochemical characteristic of N-(ferrocenyl)maleimide systems is the redox activity of the ferrocene (B1249389) unit, which can be reversibly oxidized.

The ferrocenyl moiety in N-(ferrocenyl)maleimide derivatives undergoes a chemically and electrochemically reversible one-electron oxidation process. researchgate.netnih.gov This transformation converts the neutral iron(II) center to the iron(III) ferrocenium (B1229745) cation, a process that can be readily observed using techniques like cyclic voltammetry. researchgate.netresearchgate.net For instance, studies on compounds such as 3-ferrocenyl-N-methylmaleimide and 3-bromo-4-ferrocenyl-N-methylmaleimide show a single, reversible ferrocenyl-based redox event. researchgate.net This reversibility is a hallmark of the stable ferrocene/ferrocenium redox couple and is crucial for the potential application of these molecules in molecular electronics and sensing. nih.gov The labeled peptide and enzyme acquired reversible electrochemical properties due to the attached ferrocene moiety. nih.gov

In the case of ferrocenylmaleimides, the substitution pattern on the maleimide (B117702) ring directly impacts the ease of oxidation of the attached ferrocenyl group. For example, the presence of a bromine atom in 3-bromo-4-ferrocenyl-N-methylmaleimide influences its electrochemical properties when compared to the non-brominated analogue, 3-ferrocenyl-N-methylmaleimide. researchgate.net This tunability of redox potentials through synthetic modification is a key feature of ferrocene chemistry. beilstein-journals.org

Spectroelectrochemical Investigations of Ferrocenylmaleimides

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic structure of molecules as they undergo redox changes. avantes.comresearchgate.net

In-situ UV/Vis/NIR (Ultraviolet-Visible-Near Infrared) spectroelectrochemistry allows for the monitoring of changes in the electronic absorption spectrum of a molecule as the potential is varied. rsc.orglcms.cz When a ferrocenylmaleimide is oxidized to its corresponding ferrocenium species, characteristic changes in the spectrum are observed. This technique is particularly powerful for detecting the formation of new electronic states and charge-transfer bands upon oxidation. wiley.com For multi-ferrocenyl systems, NIR spectroscopy is crucial for identifying intervalence charge transfer (IVCT) bands, which are a signature of electronic communication between mixed-valence (FeII/FeIII) centers. researchgate.netnih.govchemrxiv.org The observation of an IVCT band in the NIR region for the oxidized form of 3,4-diferrocenyl-N-methylmaleimide confirms electronic interaction between the two iron centers. researchgate.net

Infrared (IR) spectroelectrochemistry provides insights into how the vibrational modes of a molecule are affected by changes in its oxidation state. beilstein-journals.orgnih.gov This is particularly informative for N-(ferrocenyl)maleimides, as the carbonyl (C=O) stretching vibrations of the maleimide ring are sensitive to the electronic state of the attached ferrocenyl group. researchgate.net Upon oxidation of the ferrocene moiety, changes in the electron density distribution across the molecule can lead to shifts in the frequency and intensity of the C=O bands. These shifts provide evidence for electronic communication between the ferrocenyl unit and the maleimide core. researchgate.netnih.gov

Intervalence Charge Transfer and Electronic Communication in Multi-Ferrocenyl Maleimides

When two or more ferrocenyl groups are attached to a single maleimide bridge, the possibility of through-bond or through-space electronic communication arises. miami.edu This interaction can be probed electrochemically and spectroscopically upon partial oxidation of the molecule.

In a compound like 3,4-diferrocenyl-N-methylmaleimide, the two ferrocenyl units are in close proximity. researchgate.net Cyclic and square-wave voltammetry experiments reveal two distinct, reversible one-electron transfer processes, indicating that the oxidation of the first ferrocenyl group influences the oxidation of the second. researchgate.net The separation between these two redox events (ΔE°′) is a measure of the electronic communication between the iron centers. For 3,4-diferrocenyl-N-methylmaleimide, this separation is notably large (ΔE°′ = 330 mV), signifying significant electronic interaction. researchgate.net

Upon one-electron oxidation, a mixed-valence Fe(II)/Fe(III) species is formed. The electronic communication between these centers is confirmed by the appearance of an intervalence charge transfer (IVCT) absorption band in the near-infrared (NIR) region of the spectrum. researchgate.netwikipedia.org Based on the properties of this IVCT band, 3,4-diferrocenyl-N-methylmaleimide is classified as a weakly coupled Class II system according to the Robin and Day classification. researchgate.netwikipedia.org This indicates that while the iron centers are electronically distinct, there is a significant degree of electronic delocalization between them through the maleimide bridge. researchgate.net

Data Tables

Table 1: Redox Potentials of Ferrocenyl-N-methylmaleimides

| Compound | E1°′ (mV) | E2°′ (mV) | ΔE°′ (mV) |

| 3-ferrocenyl-N-methylmaleimide | N/A | N/A | N/A |

| 3-bromo-4-ferrocenyl-N-methylmaleimide | N/A | N/A | N/A |

| 3,4-diferrocenyl-N-methylmaleimide | 50 | 380 | 330 |

Data obtained using [NBu4][B(C6F5)4] as the supporting electrolyte. E°' values are indicative of the formal reduction potentials. Data sourced from reference researchgate.net.

Electrochemical Stability and Long-Term Performance Studies

The electrochemical stability of N-(Ferrocenyl)maleimide and related systems is fundamental to their application as redox probes and in biosensors. The stability is primarily dictated by the intrinsic robustness of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple and the chemical integrity of the maleimide linker, particularly after conjugation to other molecules.

The ferrocene moiety itself is renowned for its stable and reversible one-electron oxidation process. researchgate.netmonash.edu This electrochemical reversibility is a key indicator of stability, suggesting that the molecule can undergo repeated oxidation and reduction cycles without significant degradation. Studies on various ferrocenyl maleimide derivatives confirm that they exhibit reversible, ferrocenyl-based redox events. researchgate.net For instance, cyclic voltammetry of compounds like 3-ferrocenyl-N-methylmaleimide shows a stable, reversible wave characteristic of the Fc/Fc⁺ couple. researchgate.net Similarly, electrodes modified with ferrocene-terminated polymers often achieve a stable electrochemical signal after an initial break-in period of cycling. utwente.nl

However, the long-term performance of N-(Ferrocenyl)maleimide systems, especially in aqueous and biological environments, is critically affected by the stability of the maleimide-thiol adduct formed upon conjugation (e.g., to a cysteine residue in a protein). The succinimide (B58015) ring resulting from this Michael addition reaction is susceptible to hydrolysis, which opens the ring. nih.gov Furthermore, the entire maleimide-peptide adduct can be prone to oxidation under common sample preparation conditions. nih.gov Such chemical modifications can alter the electrochemical properties of the ferrocene tag or even cleave it from its target, leading to signal loss or drift over time. This instability of the linker, rather than the redox center, is often the limiting factor for long-term performance.

| Parameter | Observation | Significance |

| Redox Cycling | The ferrocene/ferrocenium couple shows high reversibility in cyclic voltammetry. researchgate.net | Indicates high electrochemical stability of the core redox unit. |

| Linker Integrity | The maleimide-thiol adduct is susceptible to hydrolysis and oxidation. nih.gov | A critical factor limiting long-term performance and signal stability in aqueous media. |

| Modified Surfaces | Modified electrodes often require initial cycling to achieve a stable signal. utwente.nl | Suggests a conditioning period may be necessary for reproducible long-term measurements. |

Electron Transfer Processes in Ferrocene-Modified Systems

The electron transfer dynamics of N-(Ferrocenyl)maleimide are central to its function, enabling it to act as an electrochemical reporter. The fundamental process involves a single-electron transfer from the iron(II) center of the ferrocene moiety to an electrode, generating a stable ferrocenium iron(III) cation. researchgate.net This process is typically electrochemically reversible and diffusion-controlled in solution. researchgate.net

When N-(Ferrocenyl)maleimide is tethered to a surface, a protein, or a polymer, the mechanism of electron transfer can be more complex. The dynamics depend on factors such as the length and flexibility of the linker, the surface density of the molecules, and the surrounding environment. utwente.nlresearchgate.net Two primary modes of electron transfer are observed for surface-bound ferrocene systems:

Surface-Confined Transfer: When the ferrocene group is held rigidly and close to the electrode surface, it behaves as a surface-confined species. In this case, the electron transfer is direct, and the peak current in cyclic voltammetry is directly proportional to the scan rate. utwente.nlresearchgate.net

Diffusion-Mediated Transfer: If the ferrocene moiety is attached via a long, flexible linker (such as a polyethylene (B3416737) glycol chain), it can move more freely. Electron transfer occurs when the ferrocene diffuses from the bulk of the polymer layer to the electrode surface. In this scenario, the process has diffusional characteristics, and the peak current is proportional to the square root of the scan rate, as described by the Randles-Sevcik equation. utwente.nlresearchgate.net

The rate of heterogeneous electron transfer (k⁰) for ferrocene systems is generally fast. monash.eduresearchgate.net In systems where multiple ferrocene units are present in close proximity, electronic communication can occur between the redox centers. For example, 3,4-diferrocenyl-N-methylmaleimide exhibits two distinct, reversible one-electron transfer processes. researchgate.net The separation between the potentials of these two steps (ΔE°′) is a measure of the electronic interaction between the two ferrocene units, mediated by the maleimide bridge. researchgate.net The observation of intervalence charge transfer absorptions in the oxidized state of such molecules confirms this electronic communication and classifies them as weakly coupled Class II systems under the Robin-Day classification. researchgate.net

| Compound | Redox Process | E°′ (mV vs. Fc/Fc⁺) | ΔE°′ (mV) | Reference |

| 3-Ferrocenyl-N-methylmaleimide | Fc ↔ Fc⁺ + e⁻ | One reversible event | N/A | researchgate.net |

| 3-Bromo-4-ferrocenyl-N-methylmaleimide | Fc ↔ Fc⁺ + e⁻ | One reversible event | N/A | researchgate.net |

| 3,4-Diferrocenyl-N-methylmaleimide | Fc¹Fc² ↔ [Fc¹Fc²]⁺ + e⁻ | 50 | 330 | researchgate.net |

| [Fc¹Fc²]⁺ ↔ [Fc¹Fc²]²⁺ + e⁻ | 380 | researchgate.net |

Table data extracted from studies using [NBu₄][B(C₆F₅)₄] as the supporting electrolyte. researchgate.net

Applications in Advanced Materials Science and Polymer Chemistry

Design and Synthesis of Redox-Active N-(Ferrocenyl)maleimide-Based Polymers

The incorporation of N-(Ferrocenyl)maleimide into polymer chains imparts redox activity, enabling the resulting materials to participate in electron transfer processes. This characteristic is central to their application in areas such as energy storage, catalysis, and sensing. The synthesis of these polymers can be achieved through various polymerization techniques, with free radical polymerization being a common and versatile method.

Free radical polymerization is a widely utilized method for the synthesis of polymers from N-substituted maleimides. This technique can be applied to N-(Ferrocenyl)maleimide to produce redox-active homopolymers and copolymers. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

In a typical copolymerization, N-(Ferrocenyl)maleimide can be reacted with other vinyl monomers, such as styrene (B11656) or methyl methacrylate, to tailor the properties of the resulting copolymer. For instance, the copolymerization of vinylferrocene with N-substituted maleimides like N-ethylmaleimide or N-phenylmaleimide has been successfully carried out using AIBN as the initiator. pittstate.edu This approach allows for the control of the ferrocene (B1249389) content in the polymer backbone, which in turn influences the material's electrochemical response. The reaction involves the initiation of a growing polymer chain radical that incorporates both the ferrocene-containing monomer and the comonomer. mdpi.com

The general scheme for the free radical copolymerization of a ferrocenyl-containing monomer with a maleimide (B117702) derivative is as follows:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form free radicals.

Propagation: These radicals add to the double bond of the monomers, creating a new radical species that continues to react with other monomer units, leading to chain growth.

Termination: The polymerization process is terminated by the combination or disproportionation of two growing polymer chains.

The molecular weight and polydispersity of the resulting polymers can be controlled by adjusting reaction parameters such as monomer concentration, initiator concentration, and temperature. mdpi.com

Table 1: Experimental Parameters for the Free Radical Polymerization of Vinylferrocene with N-ethylmaleimide

| Parameter | Value |

| Monomers | Vinylferrocene, N-ethylmaleimide |

| Initiator | α,α-azobisisobutyronitrile (AIBN) |

| Solvent | Chlorobenzene |

| Reaction Temperature | 70-80 °C |

| Reaction Time | 16 h |

| Yield | 82% |

| Molecular Weight (Mn) | 20,158 |

| Polydispersity Index | 5.1 |

| Data sourced from a study on the synthesis of ferrocene copolymers. pittstate.edu |

The presence of both the electron-donating ferrocene group and the electron-accepting maleimide group within the same polymer structure can lead to intramolecular and intermolecular charge transfer (CT) interactions. These interactions arise from the transfer of electron density from the highest occupied molecular orbital (HOMO) of the ferrocene donor to the lowest unoccupied molecular orbital (LUMO) of the maleimide acceptor. pittstate.edu

These CT interactions can significantly influence the optical and electronic properties of the copolymers. For example, the formation of a charge-transfer complex can result in the appearance of new absorption bands in the UV-visible spectrum, often at longer wavelengths than the absorption of the individual components. pittstate.edu The extent of charge transfer can be influenced by the specific substituents on both the ferrocene and maleimide units, as well as their spatial arrangement within the polymer chain.

In some ferrocene-based systems, photoexcitation can lead to an internal charge transfer from the ferrocene donor to an acceptor moiety within the same molecule, resulting in a charge-separated state. pittstate.edu This phenomenon is of interest for applications in organic solar cells and other optoelectronic devices. Computational studies using density functional theory (DFT) can be employed to investigate and predict the charge transfer rates and properties of such materials. digitellinc.com

Surface Modification and Functionalization using N-(Ferrocenyl)maleimide

The reactive nature of the maleimide group makes N-(Ferrocenyl)maleimide an excellent candidate for the modification and functionalization of various surfaces. This allows for the immobilization of the redox-active ferrocene moiety onto electrodes, nanoparticles, and other substrates, thereby imparting them with specific electrochemical or recognition capabilities.

Electrografting is a powerful technique for covalently attaching molecules to conductive surfaces. While specific studies on the electrografting of N-(Ferrocenyl)maleimide are not extensively detailed in the provided search results, the principles of this method can be applied. The process typically involves the electrochemical reduction or oxidation of a functional group in the molecule to be grafted, leading to the formation of a reactive intermediate that subsequently bonds to the electrode surface.

In the context of N-(Ferrocenyl)maleimide, the ferrocene unit can be electrochemically oxidized to the ferrocenium (B1229745) ion. This process could potentially initiate a polymerization or grafting reaction at the electrode surface. Alternatively, functional groups attached to the N-substituent of the maleimide could be designed to undergo electrochemical reactions that facilitate surface attachment. The resulting modified electrode would possess a stable, covalently bound layer of ferrocene units, which can be used for various electrochemical applications, such as mediated electron transfer in biosensors or as the active material in electrochemical capacitors.

Self-assembly provides a bottom-up approach to the fabrication of organized molecular architectures on surfaces. N-(Ferrocenyl)maleimide derivatives can be designed to form self-assembled monolayers (SAMs) on surfaces like gold. This is typically achieved by introducing a thiol or disulfide group into the molecule, which has a strong affinity for gold surfaces.

For example, a series of ferrocene-based electroactive molecules containing both maleimide and disulfide groups have been synthesized. nih.govacs.org These molecules spontaneously form stable monolayers on gold electrodes. The formation and stability of these SAMs can be confirmed using techniques such as cyclic voltammetry, which will show the characteristic reversible redox wave of the surface-confined ferrocene/ferrocenium couple. nih.govacs.org The maleimide group in these self-assembled systems remains available for further functionalization, for example, through a Michael addition reaction with thiol-containing biomolecules, making these platforms highly suitable for the development of electrochemical biosensors. nih.gov

Table 2: Characteristics of a Self-Assembled Monolayer of a Ferrocene-Maleimide Derivative on a Gold Electrode

| Property | Observation |

| Molecular Components | Ferrocene, Maleimide, Disulfide |

| Substrate | Gold Electrode |

| Assembly Method | Spontaneous self-assembly |

| Confirmation Technique | Cyclic Voltammetry |

| Key Feature | Stable, electroactive monolayer with available maleimide groups for biofunctionalization |

| Information synthesized from studies on ferrocene and maleimide-functionalized scaffolds. nih.govacs.org |

N-(Ferrocenyl)maleimide in Electrochemical Sensor Development

The well-defined and reversible redox behavior of the ferrocene/ferrocenium couple makes N-(Ferrocenyl)maleimide an excellent component for the construction of electrochemical sensors. mdpi.commdpi.com In such sensors, the ferrocene unit acts as a redox reporter. A change in the local environment of the ferrocene, often induced by the binding of an analyte to a recognition element linked to the ferrocene, can be detected as a change in the electrochemical signal, such as a shift in the redox potential or a change in the peak current. mdpi.com

The maleimide functionality of N-(Ferrocenyl)maleimide is particularly useful for attaching the ferrocene label to specific sites on biomolecules, such as the thiol group of cysteine residues in proteins and peptides. This allows for the development of highly specific biosensors. Once conjugated, the ferrocene-labeled biomolecule can be immobilized on an electrode surface, and its interaction with a target analyte can be monitored electrochemically.

The versatility of ferrocene chemistry allows for the fine-tuning of its redox potential by modifying the substituents on the cyclopentadienyl (B1206354) rings. mdpi.com This enables the design of sensors with a wide range of operating potentials, which can be advantageous in minimizing interferences from other electroactive species in a sample. The inherent stability of ferrocene also contributes to the development of robust and reusable sensors. mdpi.com

Role as an Electron Mediator in Sensor Architectures

N-(Ferrocenyl)maleimide and its derivatives are pivotal in the development of electrochemical sensors due to their function as efficient electron mediators. The ferrocene core of the molecule can undergo reversible one-electron oxidation-reduction, a property that is central to its role in facilitating electron transfer between a biological recognition element (like an enzyme) and the electrode surface in a biosensor. semanticscholar.orgnih.gov

The electrochemical behavior of ferrocenylmaleimides has been a subject of detailed investigation. Studies involving cyclic and square-wave voltammetry have elucidated the redox properties of these compounds. For instance, derivatives such as 3-ferrocenyl-N-methylmaleimide and 3-bromo-4-ferrocenyl-N-methylmaleimide each display a single, reversible ferrocenyl-based redox event. researchgate.net In contrast, 3,4-diferrocenyl-N-methylmaleimide exhibits two distinct, electrochemically reversible one-electron transfer processes. researchgate.net This tunable electrochemical behavior makes ferrocenylmaleimides highly adaptable for various sensor designs. The maleimide group provides a reactive site for covalent attachment to other molecules or surfaces, ensuring the stable integration of the electron-mediating ferrocene unit into the sensor architecture. nih.gov

The fundamental principle behind its mediating capability lies in its ability to shuttle electrons. In a typical enzymatic biosensor, the enzyme is first reduced by the analyte. The N-(Ferrocenyl)maleimide, in its oxidized ferrocenium form, then oxidizes the enzyme back to its initial state, becoming reduced in the process. Subsequently, the reduced ferrocene is re-oxidized at the electrode, generating a measurable electrical signal that corresponds to the analyte concentration. nih.gov This mediated electron transfer overcomes the often-sluggish direct electron transfer between the enzyme's active site and the electrode.

Detailed electrochemical studies have provided insights into the performance of these mediators. The table below summarizes key electrochemical data for different ferrocenylmaleimide derivatives from a study, highlighting their potential as electron mediators. researchgate.net

| Compound | Redox Process | E1°′ (mV) | E2°′ (mV) | ΔE°′ (mV) |

| 3-ferrocenyl-N-methylmaleimide | One reversible ferrocenyl-based redox event | - | - | - |

| 3-bromo-4-ferrocenyl-N-methylmaleimide | One reversible ferrocenyl-based redox event | - | - | - |

| 3,4-diferrocenyl-N-methylmaleimide | Two separate electrochemically reversible one-electron transfer processes | 50 | 380 | 330 |

Table 1: Electrochemical data for selected ferrocenylmaleimide derivatives, demonstrating their redox properties relevant to electron mediation in sensors. researchgate.net

Integration into Biosensing Platforms

The true utility of N-(Ferrocenyl)maleimide in materials science is realized in its integration into functional biosensing platforms. The maleimide group is particularly effective for this purpose due to its high specificity for sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides. nih.govnih.gov This specific reactivity allows for the precise and stable covalent attachment of the ferrocene mediator to biological molecules.

A notable example is the synthesis and application of N-(2-ferrocene-ethyl)maleimide, an electroactive label designed specifically for sulfhydryl-containing biomolecules. nih.gov This derivative has been successfully used to label the cysteine-containing peptide, glutathione (B108866), and the enzyme cytochrome P450cam. nih.gov Upon labeling, both the peptide and the enzyme gained reversible electrochemical properties conferred by the attached ferrocene moiety, demonstrating the successful integration of the redox mediator into a biological system. nih.gov

This covalent attachment strategy is a cornerstone for the development of "second-generation" biosensors, where the mediator is immobilized on the electrode surface or directly onto the enzyme. nih.gov This approach enhances the efficiency of electron transfer and prevents the mediator from leaching out, which can be a problem with freely diffusing mediators. The stable linkage provided by the maleimide-thiol reaction is crucial for the long-term stability and reusability of the biosensor.

The research findings on the application of N-(2-ferrocene-ethyl)maleimide are summarized in the table below.

| Biomolecule | Reactive Group | Outcome of Labeling |

| Glutathione (cysteine-containing peptide) | Sulfhydryl | Acquired reversible electrochemical properties |

| Cytochrome P450cam (enzyme) | Sulfhydryl | Acquired reversible electrochemical properties |

Table 2: Integration of N-(2-ferrocene-ethyl)maleimide with specific biomolecules, showcasing its role in creating electroactive bio-conjugates for biosensing platforms. nih.gov

The integration of N-(Ferrocenyl)maleimide into biosensing platforms is not limited to direct enzyme labeling. It can also be incorporated into polymer backbones or self-assembled monolayers on electrode surfaces, providing a versatile platform for the development of a wide range of electrochemical biosensors. The combination of its robust electrochemical properties and specific reactivity makes N-(Ferrocenyl)maleimide a valuable building block in the design of advanced biosensing devices.

Bioconjugation Strategies and Biological Interface Chemistry of N Ferrocenyl Maleimide

Thiol-Maleimide Conjugation Reactions and Their Kinetics

The conjugation of N-(Ferrocenyl)maleimide to biomolecules primarily relies on the reaction between the maleimide (B117702) group and a thiol (sulfhydryl) group. This reaction, a Michael addition, is a widely used strategy in bioconjugation due to its high selectivity for thiols over other functional groups present in biomolecules, particularly at a neutral pH range of 6.5-7.5. axispharm.com The reaction proceeds rapidly under mild conditions, forming a stable thioether bond.

The general mechanism involves the nucleophilic attack of the thiolate anion on one of the activated double bond carbons of the maleimide ring. The rate of this reaction is pH-dependent, as the concentration of the reactive thiolate anion increases with pH. However, to maintain selectivity and avoid competing reactions with amines, a pH range of 7-7.5 is generally optimal. tocris.com

While specific kinetic data for N-(Ferrocenyl)maleimide is not extensively detailed in the provided literature, the kinetics of thiol-maleimide reactions are generally fast. For instance, the reaction for coupling a ligand to polymeric nanoparticles using maleimide-thiol chemistry can reach completion within 30 minutes for a peptide and 2 hours for a larger nanobody. uu.nl The derivatization of thiol functionalities in proteins with N-(2-ferroceneethyl)maleimide (FEM), a derivative of N-(Ferrocenyl)maleimide, can be completed within five minutes under appropriate conditions. researchgate.netnih.gov

It is important to note that the stability of the resulting thioether linkage can be a concern. The thiol-maleimide adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly relevant in environments with high concentrations of other thiols, such as glutathione (B108866) inside cells. nih.gov Strategies to overcome this instability include the transcyclization of the thiosuccinimide to form a more stable six-membered ring. nih.gov

Table 1: General Parameters for Thiol-Maleimide Conjugation Reactions

| Parameter | Recommended Condition | Rationale |

| pH | 6.5 - 7.5 | Optimizes selectivity for thiols over amines. axispharm.com |

| Temperature | Room Temperature or 4°C | Mild conditions to preserve biomolecule integrity. |

| Solvent | Aqueous buffers (e.g., PBS, Tris, HEPES) | Maintains the native conformation of biomolecules. biotium.com |

| Reducing Agent (optional) | TCEP (tris(2-carboxyethyl)phosphine) | Reduces disulfide bonds to generate free thiols for conjugation. biotium.com |

N-(Ferrocenyl)maleimide as an Electroactive Label for Biomacromolecules

The primary application of N-(Ferrocenyl)maleimide in bioconjugation is to serve as an electroactive label. researchgate.netnih.gov The ferrocene (B1249389) moiety is a stable and reversible redox-active group that can be easily detected using electrochemical techniques such as cyclic voltammetry. nih.gov Upon conjugation to a biomolecule, the ferrocene label imparts its electrochemical properties to the target molecule. nih.gov

This allows for the development of electrochemical biosensors and other analytical methods. The labeled biomolecule can be detected and quantified based on the electrochemical signal generated by the ferrocene tag. nih.gov For example, N-(2-ferroceneethyl)maleimide has been used to label proteins, and the resulting conjugates were analyzed using liquid chromatography/electrochemistry/mass spectrometry. researchgate.netnih.gov The electrochemical cell in this setup provides additional information by monitoring the increase in mass spectrometric response upon the electrochemical oxidation of the neutral ferrocene to the charged ferricinium ion. researchgate.netnih.gov

The redox potential of the ferrocene tag can be influenced by its local environment upon conjugation to a biomolecule. nih.gov This property can be exploited to study biomolecular interactions and conformational changes.

Applications in Protein Functionalization for Biochemical Studies (e.g., Enzyme Bioconjugation)

The site-specific modification of proteins with N-(Ferrocenyl)maleimide opens up possibilities for various biochemical studies. By introducing an electroactive probe at a specific site, it is possible to monitor protein-protein interactions, enzyme kinetics, and conformational changes electrochemically.

Mechanistic and Theoretical Insights into N Ferrocenyl Maleimide Reactivity

Mechanistic Pathways of Maleimide (B117702) Reactions (e.g., Michael Addition)

The maleimide group is a well-known Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. The primary mechanistic pathway for the reaction of N-substituted maleimides is the Michael addition, a 1,4-nucleophilic addition to the α,β-unsaturated carbonyl system of the maleimide ring.

The most common and well-studied of these is the thiol-maleimide reaction, which proceeds via a nucleophilic attack of a thiolate anion on one of the carbon atoms of the double bond in the maleimide ring. This reaction is highly efficient and chemoselective for thiols, particularly in the pH range of 6.5 to 7.5. At this pH, the reaction with thiols is approximately 1,000 times faster than with amines. The general mechanism involves the formation of a stable thioether bond. However, the reaction can be reversible under certain conditions through a retro-Michael reaction, which can be a concern in applications such as antibody-drug conjugates where stability is paramount.

The reaction begins with the deprotonation of the thiol to form the more nucleophilic thiolate anion. This anion then attacks one of the electrophilic carbons of the maleimide double bond, forming a carbanion intermediate. This intermediate is stabilized by the two adjacent carbonyl groups. Subsequently, the carbanion is protonated, typically by a proton from the solvent or another thiol molecule, to yield the final succinimide (B58015) thioether product.

While thiols are the most common nucleophiles, maleimides, including N-(Ferrocenyl)maleimide, can also react with other nucleophiles such as amines, alcohols, and phosphites through a similar Michael addition mechanism. For instance, reactions with amino groups have been reported to occur at higher pH values (pH 9-10). The oxa-Michael addition of alcohols to the maleimide double bond has also been described, often requiring basic catalysts to facilitate the reaction due to the lower nucleophilicity of alcohols compared to thiols.

The presence of the ferrocenyl group attached to the nitrogen atom of the maleimide is expected to influence the reactivity of the double bond. The electron-donating nature of the ferrocenyl moiety can modulate the electronic properties of the maleimide ring, potentially affecting the rate and selectivity of the Michael addition. However, detailed kinetic and mechanistic studies specifically on N-(Ferrocenyl)maleimide are not extensively documented in the literature. The general principles of maleimide reactivity provide a solid framework for understanding its behavior.

Theoretical Chemistry Approaches: Electronic Structure and Reactivity Modeling

Theoretical chemistry provides powerful tools to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like N-(Ferrocenyl)maleimide. Computational methods, particularly Density Functional Theory (DFT), offer insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to study various ferrocene (B1249389) derivatives, providing valuable information about their conformational preferences, frontier molecular orbitals (HOMO and LUMO), and electronic transitions.

For ferrocene-containing imide systems, DFT studies have been used for conformational analysis. For example, theoretical calculations on related ferrocene imide derivatives have suggested specific cis-trans configurations in solution. These studies are crucial for understanding the three-dimensional structure of these molecules, which in turn influences their reactivity and intermolecular interactions.

Furthermore, DFT can be used to model the reaction mechanism of, for example, the Michael addition to N-(Ferrocenyl)maleimide. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This can help in understanding the role of the ferrocenyl group in either stabilizing or destabilizing the transition state, thereby affecting the reaction rate.

Computational Analysis of Solvatochromic Behavior

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the molecule. N-(Ferrocenyl)maleimide and related compounds can be considered as "push-pull" systems, where the electron-donating ferrocenyl group (the "push") is conjugated with the electron-accepting maleimide group (the "pull"). This electronic arrangement often leads to a significant intramolecular charge transfer (ICT) upon photoexcitation, making these compounds exhibit solvatochromism.

Computational studies on ferrocenyl-substituted maleimides have investigated their solvatochromic behavior. These studies reveal a positive solvatochromism, meaning that the absorption maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. This is indicative of an excited state that is more polar than the ground state. The complex solvation of these push-pull systems is influenced by several solvent properties, including the ability to form hydrogen bonds, polarizability, and the solvation of the carbonyl groups and the C=C bond of the maleimide ring.

Theoretical models, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic absorption spectra of N-(Ferrocenyl)maleimide in different solvents. By incorporating a solvent model (e.g., the Polarizable Continuum Model, PCM), it is possible to simulate the effect of the solvent on the electronic transitions and predict the solvatochromic shifts. These calculations can help to elucidate the nature of the electronic transitions and the extent of charge transfer in the excited state.

The following table provides a conceptual overview of the expected solvatochromic behavior of a push-pull system like N-(Ferrocenyl)maleimide based on general principles and studies of similar compounds.

| Solvent | Polarity (Conceptual) | Expected λmax Shift | Primary Interaction |

| Hexane | Low | Shorter Wavelength | van der Waals forces |

| Toluene (B28343) | Low-Medium | Slight Red Shift | π-π stacking and van der Waals forces |

| Dichloromethane | Medium | Red Shift | Dipole-dipole interactions |

| Acetonitrile | High | Significant Red Shift | Dipole-dipole interactions and hydrogen bonding (if applicable) |

| Methanol | High (Protic) | Large Red Shift | Hydrogen bonding and dipole-dipole interactions |

Photoreactivity Mechanisms of Ferrocenyl Systems Containing Maleimide Units

The photoreactivity of systems containing both ferrocene and maleimide units is governed by the photophysical properties of the ferrocenyl moiety. Ferrocene and its derivatives are well-known for their ability to act as quenchers of excited states. researchgate.net This quenching can occur through two primary mechanisms: energy transfer and electron transfer.

In the context of N-(Ferrocenyl)maleimide, upon absorption of light, either the ferrocene or the maleimide part of the molecule can be promoted to an excited state. If the maleimide chromophore is excited, the ferrocenyl group can quench this excited state. Given the low-lying excited states of ferrocene, energy transfer from an excited maleimide to the ferrocene moiety is a plausible deactivation pathway.

More significantly, ferrocene is an excellent electron donor. Photoinduced electron transfer (PET) is a common mechanism for the quenching of excited states by ferrocene. In a molecule like N-(Ferrocenyl)maleimide, where an electron donor (ferrocene) is directly linked to an electron acceptor (maleimide), intramolecular PET is highly probable. Upon excitation, an electron can be transferred from the ferrocene unit to the maleimide unit, creating a charge-separated state (Fc⁺-Mal⁻).

This charge-separated state can then undergo various processes. It can decay back to the ground state through charge recombination, which may be radiative (fluorescence) or non-radiative. Alternatively, the charge-separated state could be reactive, potentially initiating further chemical reactions. The efficiency of PET and the lifetime of the charge-separated state are influenced by factors such as the solvent polarity, the energy levels of the donor and acceptor, and the distance and orientation between them.

The photoreactivity of N-(Ferrocenyl)maleimide could be harnessed in applications such as photopolymerization, where the generation of reactive species upon irradiation is desired. The specific photoreactive pathways would depend on the wavelength of irradiation and the specific reaction conditions. While detailed photochemical studies on N-(Ferrocenyl)maleimide itself are not widely available, the well-established photochemistry of ferrocene provides a strong basis for predicting its behavior.

Advanced Characterization Techniques for N Ferrocenyl Maleimide and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the study of N-(Ferrocenyl)maleimide, offering detailed insights into its chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure of ferrocenyl maleimides. Due to the challenges in obtaining and isolating pure N-(Ferrocenyl)maleimide, detailed NMR data is often reported for its close derivatives, such as 3-ferrocenyl-N-methylmaleimide.

In the ¹H NMR spectrum of 3-ferrocenyl-N-methylmaleimide, the protons of the ferrocenyl group exhibit characteristic signals. The unsubstituted cyclopentadienyl (B1206354) (Cp) ring typically shows a singlet, while the protons on the substituted Cp ring appear as distinct multiplets due to their different chemical environments. The maleimide (B117702) protons and the N-methyl protons also show characteristic resonances.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The spectra show distinct signals for the carbonyl carbons of the maleimide ring, the olefinic carbons, and the carbons of the cyclopentadienyl rings, including the carbon atom directly bonded to the maleimide moiety.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ferrocenyl Maleimide Derivatives Data presented for 3-ferrocenyl-N-methylmaleimide as a representative example.

| Nucleus | Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Cyclopentadienyl (unsubstituted) | ~4.10 (s, 5H) |

| Cyclopentadienyl (substituted) | Multiplets | |

| N-Methyl | Singlet | |

| ¹³C | Carbonyl (C=O) | Downfield region |

| Olefinic (C=C) | Mid-field region | |

| Cyclopentadienyl (unsubstituted) | Upfield region | |

| Cyclopentadienyl (substituted) |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in N-(Ferrocenyl)maleimide and its derivatives. The FT-IR spectrum of these compounds is characterized by several key absorption bands. The carbonyl (C=O) stretching vibrations of the maleimide ring are prominent, typically appearing as strong bands in the region of 1700-1780 cm⁻¹. The C=C stretching vibration of the maleimide ring is also observable. Furthermore, characteristic peaks corresponding to the ferrocenyl group, including C-H and C-C vibrations of the cyclopentadienyl rings, are present in the spectrum.

Table 2: Characteristic FT-IR Absorption Bands for Ferrocenyl Maleimide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Maleimide | C=O Stretch | 1700 - 1780 (strong) |

| C=C Stretch | ~1600 (medium) | |

| Ferrocenyl | C-H Stretch (Cp) | ~3100 |

| Ring Vibrations | Various peaks in the fingerprint region |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the N-(Ferrocenyl)maleimide molecule. The UV-Vis spectra of ferrocenyl compounds are typically characterized by absorptions related to the ferrocene (B1249389) moiety. These include d-d transitions of the iron center, which are generally of low intensity and appear in the visible region, and more intense charge-transfer bands at shorter wavelengths. For ferrocenyl maleimides, the electronic transitions can be influenced by the push-pull nature of the system, with the ferrocenyl group acting as an electron donor and the maleimide as an electron acceptor. This can lead to solvatochromic effects, where the position of the absorption maxima changes with the polarity of the solvent. rsc.org

Table 3: Typical UV-Vis Absorption Maxima (λ_max) for Ferrocenyl Maleimide Derivatives

| Transition Type | Approximate Wavelength Range (nm) | Description |

|---|---|---|

| d-d Transitions | 400 - 500 | Low intensity, related to the iron center in the ferrocene unit. |

| Charge Transfer | Below 400 | Higher intensity bands. |

Mass Spectrometry (MS) for Molecular Confirmation and Derivatization Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of N-(Ferrocenyl)maleimide and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which is invaluable for confirming its chemical formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. Ferrocenyl maleimides are also utilized as derivatizing agents in mass spectrometry-based proteomics to quantify cysteine reactivity. wilhelm-lab.com

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

Table 4: Representative Crystallographic Data for a Ferrocenyl Maleimide Derivative (3-bromo-4-ferrocenyl-N-methylmaleimide) This data is for a closely related derivative and serves as an illustrative example.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Specific value would be here |

| b (Å) | Specific value would be here |

| c (Å) | Specific value would be here |

| β (°) | Specific value would be here |

| Volume (ų) | Specific value would be here |

| Z | Specific value would be here |

Microscopic and Surface Analysis Techniques (e.g., Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM))

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are valuable techniques for characterizing the morphology and surface properties of materials incorporating N-(Ferrocenyl)maleimide.

Scanning Electron Microscopy (SEM) can be used to visualize the surface topography of polymers or other materials that have been modified with ferrocenyl maleimides. For instance, SEM has been used to study the flocculent structure of ferrocene-containing polymers. mdpi.com

Atomic Force Microscopy (AFM) provides high-resolution three-dimensional images of surfaces. It can be used to study the surface of materials modified with N-(Ferrocenyl)maleimide at the nanoscale. For example, AFM is employed to analyze the surface of modified gold nanoparticles and other substrates, providing information on surface roughness and the distribution of the modifying agent. wilhelm-lab.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(Ferrocenyl)maleimide with high purity?

- Methodology : N-(Ferrocenyl)maleimide can be synthesized via condensation of maleic anhydride with ferrocenylamine derivatives. Key steps include:

- Refluxing maleic anhydride with ferrocenylamine in a solvent (e.g., benzene or DMF) under dehydrating conditions .

- Catalytic use of P₂O₅ or acidic conditions to accelerate imide formation .

- Purification via precipitation in poor solvents (e.g., water or ether) and characterization by elemental analysis (C, H, N) to confirm purity .

Q. How can spectroscopic methods confirm the structure of N-(Ferrocenyl)maleimide?

- Techniques :

- ¹H/¹³C NMR : Identify protons and carbons from ferrocenyl (δ 4.0–4.5 ppm for cyclopentadienyl protons) and maleimide (δ 6.5–7.0 ppm for olefinic protons) .

- IR Spectroscopy : Confirm maleimide C=O stretching vibrations (~1700 cm⁻¹) and ferrocene C-H stretches (~3100 cm⁻¹) .

- UV-Vis : Detect metal-to-ligand charge-transfer (MLCT) bands in ferrocene derivatives (e.g., ~450–500 nm) .

Q. What factors govern the solubility and film-forming properties of N-(Ferrocenyl)maleimide copolymers?

- Key Findings :

- Copolymers with aromatic or hydroxyl substituents exhibit solubility in polar solvents (e.g., DMF, THF) due to hydrogen bonding or π-π interactions .

- High maleimide content (>10 mol%) improves thermal stability but reduces solubility, requiring balanced monomer ratios (e.g., styrene or isobutylene comonomers) .

Advanced Research Questions

Q. How do electronic interactions between ferrocenyl and maleimide moieties influence redox properties?

- Experimental Insights :

- Cyclic voltammetry of N-(Ferrocenyl)maleimide copolymers reveals two redox waves (E₁/2 ~0.2–0.4 V vs. Ag/Ag⁺), attributed to sequential oxidation of ferrocene and maleimide π-systems .

- DFT studies show spatial proximity between ferrocenyl and maleimide groups facilitates electronic coupling, lowering LUMO energy and enhancing charge transfer .

Q. What strategies improve thermal stability in ferrocene-maleimide polymers?

- Crosslinking Approaches :

- Two-stage curing: Initial condensation of methylol groups (in phenolic resins) followed by maleimide polymerization at >200°C enhances crosslink density .

- Incorporating rigid comonomers (e.g., styrene or siloxanes) reduces chain mobility, increasing glass transition temperatures (Tg >200°C) .

Q. How can computational modeling guide the design of N-(Ferrocenyl)maleimide-based materials?

- DFT and TDDFT Applications :

- Optimized geometries reveal steric effects (e.g., anti-conformation in ferrocene substituents) that influence electronic structure .

- TDDFT-PCM calculations predict MLCT transitions, aligning with experimental UV-Vis spectra to rationalize solvatochromic behavior .

Data Contradiction Analysis

Q. How do conflicting reports on maleimide copolymer yields inform experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.